molecular formula C22H25N5O4 B2441052 N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775554-51-2

N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No. B2441052
CAS RN: 1775554-51-2
M. Wt: 423.473
InChI Key: MCIOKDTYHTVSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism Studies

Studies on similar chloroacetamide herbicides have revealed insights into their metabolism in human and rat liver microsomes. These herbicides, including acetochlor and metolachlor, undergo complex metabolic pathways, leading to the formation of DNA-reactive compounds. This research is crucial for understanding the metabolic fate of related chemicals in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).

Novel Compound Synthesis and Analysis

The synthesis and characterization of novel compounds with 1,3,4-oxadiazole moieties, such as the one you're interested in, have been a focus of recent research. These studies involve determining the structure of new compounds using techniques like NMR and elemental analysis. This is essential for developing new chemicals with potential applications in various fields (Li Ying-jun, 2012).

Development of Coordination Complexes

Research has been conducted on the synthesis of coordination complexes using pyrazole-acetamide derivatives. Such studies include the characterization of these complexes and their potential antioxidant activities. This research helps in understanding the chemical properties and potential applications of such complexes (Chkirate et al., 2019).

Antimicrobial and Hemolytic Agent Synthesis

A series of N-substituted derivatives of 1,3,4-Oxadiazole compounds, similar to the one in your query, have been synthesized and evaluated for their antimicrobial and hemolytic activities. This research is significant in the development of new antimicrobial agents (Rehman et al., 2016).

properties

IUPAC Name

N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-3-15-8-7-9-16(12-15)24-18(28)13-27-21(29)19(20-23-14(2)31-25-20)17-10-5-4-6-11-26(17)22(27)30/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIOKDTYHTVSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

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